molecular formula C13H15ClN2O2S B7536565 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

货号 B7536565
分子量: 298.79 g/mol
InChI 键: OWQXGVDFNAYUGK-DUXPYHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide, also known as CCT245737, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is important for maintaining genomic stability. CCT245737 has been extensively studied for its potential use in cancer therapy, as it has shown promising results in preclinical studies.

作用机制

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide works by inhibiting CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage, and it phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S cell cycle checkpoint. By inhibiting CHK1, 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide prevents the activation of the G1/S checkpoint, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy. In preclinical studies, 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has demonstrated antitumor activity in various cancer models, including lung, breast, and pancreatic cancer.

实验室实验的优点和局限性

One advantage of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is that it has shown promising results in preclinical studies, indicating its potential as a cancer therapy. Additionally, its mechanism of action is well understood, which allows for further investigation into its effects on the DNA damage response pathway. However, one limitation of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

未来方向

There are several potential future directions for the study of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide. One area of research could be to investigate its use in combination with other targeted therapies, such as immune checkpoint inhibitors. Additionally, further preclinical studies could be conducted to determine its efficacy in other cancer types. Finally, clinical trials could be conducted to determine its safety and efficacy in humans, which would be a crucial step in its development as a cancer therapy.

合成方法

The synthesis of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide involves several steps, starting with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-amino-1-(2,6-difluorobenzyl)piperidine-4-carboxamide to form the amide intermediate, which is then reacted with (E)-3-bromoacrylic acid to form the final product.

科学研究应用

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy. 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has also been studied for its potential use in combination with other targeted therapies, such as PARP inhibitors.

属性

IUPAC Name

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c14-11-3-1-10(19-11)2-4-12(17)16-7-5-9(6-8-16)13(15)18/h1-4,9H,5-8H2,(H2,15,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXGVDFNAYUGK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。